Isoflupredone Acetate
Description
Isoflupredone Acetate (CAS: 338-98-7) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its chemical structure includes a Δ¹ double bond, a 9α-fluorine substitution, and a 21-acetate ester group (Figure 1). The Δ¹ double bond enhances glucocorticoid receptor (GR) binding affinity and metabolic stability, while the 9α-fluorine substitution amplifies anti-inflammatory potency by up to 10-fold compared to non-fluorinated corticosteroids . The 21-acetate group improves lipid solubility, facilitating localized therapeutic effects in tissues such as joints or skin . Clinically, it is used to manage inflammatory conditions in veterinary medicine, with minimal mineralocorticoid activity due to structural modifications at the 16α and 17α positions .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045306 | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-98-7 | |
| Record name | Isoflupredone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoflupredone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |
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| Record name | Isoflupredone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |
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| Record name | ISOFLUPREDONE ACETATE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |
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| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoflupredone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |
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| Record name | ISOFLUPREDONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Isoflupredone acetate is synthesized through a multi-step process involving the fluorination of prednisolone. The key steps include:
Fluorination: Prednisolone is fluorinated at the 9α position using a fluorinating agent such as diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Isoflupredone acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound. These derivatives are often studied for their pharmacological properties .
Scientific Research Applications
Pharmacological Profile
Isoflupredone acetate functions primarily by binding to glucocorticoid and mineralocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects. The compound is typically administered via intramuscular or topical routes, depending on the specific condition being treated.
Therapeutic Applications
1. Treatment of Bovine Ketosis
this compound is utilized in managing ketosis in dairy cows, a metabolic disorder that can occur during early lactation. A study involving 1,162 Holstein cows demonstrated that administration of this compound resulted in higher levels of beta-hydroxybutyrate and nonesterified fatty acids compared to control groups. However, it also led to an increased risk of developing subclinical ketosis .
2. Management of Respiratory Diseases
The compound has been evaluated as an adjunct therapy for acute respiratory diseases in cattle. In a controlled study, this compound was used alongside oxytetracycline in treating Mannheimia haemolytica bronchopneumonia. Results indicated improved clinical outcomes and weight gain among treated heifers compared to controls .
3. Treatment of Musculoskeletal Disorders
this compound is effective for musculoskeletal conditions in horses and cattle. It has been reported to alleviate inflammation and pain associated with joint disorders, enhancing recovery times and overall mobility in affected animals .
4. Use in Inflammatory Conditions
The drug is also applied in treating various inflammatory diseases across species. Its anti-inflammatory properties make it suitable for managing conditions like dermatitis and other hypersensitivity reactions .
Case Study 1: Bovine Ketosis
In a clinical trial assessing the efficacy of this compound for ketosis management, researchers found that cows receiving the drug had significant alterations in metabolic parameters. Specifically, those treated with both this compound and insulin exhibited lower glucose levels and higher concentrations of ketone bodies one week post-treatment compared to control groups .
Case Study 2: Respiratory Disease in Cattle
A study on the use of this compound with oxytetracycline showed that cattle treated with this combination had reduced clinical signs of pneumonia and improved feed intake over a 12-week period. The treatment group demonstrated faster recovery rates compared to those receiving only antibiotics .
Table 1: Summary of Therapeutic Uses
| Condition | Species | Dosage | Outcome |
|---|---|---|---|
| Bovine Ketosis | Dairy Cows | 20 mg IM + Insulin | Increased ketone bodies; risk of subclinical ketosis |
| Acute Respiratory Disease | Cattle | 0.05 mg/kg IM | Improved clinical signs; enhanced weight gain |
| Musculoskeletal Disorders | Horses/Cattle | Varies by condition | Reduced inflammation; improved mobility |
| Inflammatory Conditions | Various Animals | Varies | Alleviation of symptoms; enhanced recovery |
Mechanism of Action
Isoflupredone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. The compound inhibits the synthesis and release of various inflammatory mediators, including prostaglandins, leukotrienes, and cytokines .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Redox Stress and Metabolic Pathways: Studies on Rhodospirillum rubrum () reveal that acetate metabolism intersects with amino acid biosynthesis (e.g., isoleucine) to balance redox stress. Isoflupredone’s 21-acetate group may mimic microbial acetate utilization pathways, where acetate derivatives modulate enzymatic activity (e.g., acetolactate synthase inhibition by isoleucine in ) .
Structural Optimization :
- The 9α-fluorine in Isoflupredone mirrors metabolic adaptations in pathogens (), where fluorine substitutions enhance compound resilience against enzymatic degradation .
Biological Activity
Isoflupredone acetate is a synthetic glucocorticoid used primarily in veterinary medicine, particularly for treating inflammatory conditions in cattle and horses. This article explores its biological activity, pharmacokinetics, clinical applications, and associated research findings.
Pharmacological Properties
This compound exhibits both glucocorticoid and mineralocorticoid activities, making it effective in reducing inflammation and managing metabolic conditions. Its mechanism of action involves the modulation of immune responses and the regulation of glucose metabolism.
Table 1: Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Type | Synthetic glucocorticoid |
| Administration | Intramuscular (IM), intravenous (IV), intra-articular |
| Half-life | Varies by administration route |
| Primary Uses | Treatment of inflammation, ketosis, and mastitis in livestock |
Clinical Applications
- Dairy Cattle : this compound is commonly used to treat clinical ketosis and other metabolic disorders in dairy cows. A study indicated that its administration, either alone or with insulin, significantly affected energy metabolism, leading to increased beta-hydroxybutyrate levels but also a higher incidence of subclinical ketosis compared to control groups .
- Respiratory Infections : In feedlot heifers with Mannheimia haemolytica-induced bronchopneumonia, this compound was shown to enhance recovery when combined with oxytetracycline. The treatment improved feed intake and weight gain over a 12-week period .
- Joint Inflammation : this compound is effective in managing joint inflammation in performance horses through intra-articular administration. Research demonstrated significant reductions in joint circumference and improved pain-free flexion following treatment .
Case Studies and Clinical Trials
- A clinical trial involving 1,162 dairy cows assessed the effects of this compound on energy metabolism during early lactation. Results indicated that cows receiving isoflupredone showed altered serum metabolite concentrations, which correlated with increased risk of subclinical ketosis .
- Another study focused on the impact of isoflupredone on plasma potassium levels in lactating cows. The findings revealed that multiple doses led to severe hypokalemia in some subjects, highlighting the need for careful monitoring during treatment .
Table 2: Summary of Key Research Findings
Q & A
Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
